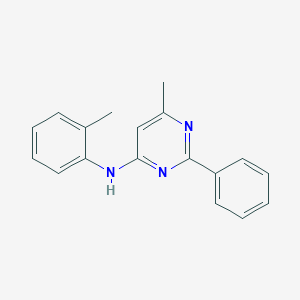
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of pyrimidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is not fully understood. However, it has been proposed that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine inhibits the proliferation of cancer cells and induces apoptosis. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells such as macrophages. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been shown to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. One area of research is the development of new derivatives of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine and the development of more specific inhibitors. In addition, further studies are needed to evaluate the safety and efficacy of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine in vivo and in clinical trials.
Métodos De Síntesis
The synthesis of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine involves the reaction of 2-phenyl-6-methyl-4-(methylamino) pyrimidine-5-carbonitrile with 2-methyl aniline in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 6-methyl-N-(2-methylphenyl)-2-phenyl-4-pyrimidinamine has been studied for its anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-6-7-11-16(13)20-17-12-14(2)19-18(21-17)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMCCUJQLSFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)-2-phenylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

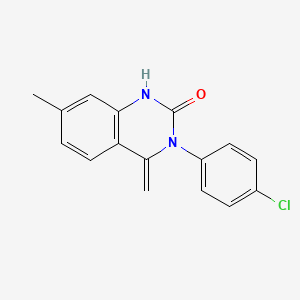
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
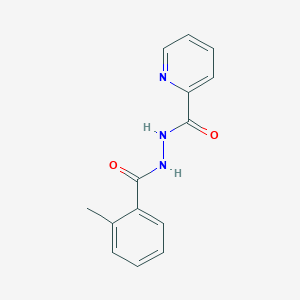
![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
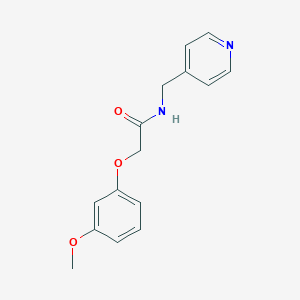
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
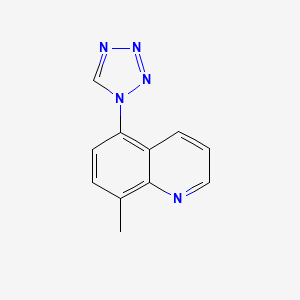
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)